3-(1-(3-(Phénylthio)propanoyl)azétidin-3-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

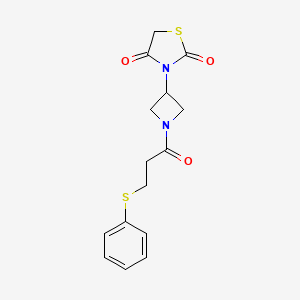

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound with a unique structure that has attracted the attention of researchers in various fields of science. This compound features a thiazolidine-2,4-dione core, which is known for its diverse biological activities and applications in medicinal chemistry.

Applications De Recherche Scientifique

Pharmacological Properties

Thiazolidinediones, including the compound , are known for their diverse pharmacological activities. Key areas of application include:

- Antidiabetic Activity : Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and reducing blood glucose levels. Studies have shown that derivatives of thiazolidinedione can significantly lower plasma glucose levels and improve glycemic control in diabetic models .

- Anticancer Activity : Recent research indicates that thiazolidinedione derivatives exhibit anticancer properties. They have been found effective against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation . For instance, compounds similar to 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione have demonstrated IC50 values indicating significant antiproliferative effects .

- Anti-inflammatory Effects : Thiazolidinediones have shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Their ability to modulate inflammatory pathways makes them potential candidates for treating conditions such as rheumatoid arthritis and psoriasis .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinedione derivatives in various applications:

Méthodes De Préparation

The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves several steps. One common method includes the reaction of thiazolidine-2,4-dione with 3-(phenylthio)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or alternative solvents .

Analyse Des Réactions Chimiques

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, where nucleophiles like amines or thiols replace existing substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, alcohols, and amines .

Mécanisme D'action

The mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in microbial metabolism .

Comparaison Avec Des Composés Similaires

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:

Rosiglitazone: A well-known antidiabetic drug that also contains a thiazolidine-2,4-dione core.

Pioglitazone: Another antidiabetic agent with a similar structure and mechanism of action.

Troglitazone: An older antidiabetic drug that was withdrawn from the market due to safety concerns.

The uniqueness of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione lies in its specific substituents and the resulting biological activities, which may differ from those of other thiazolidine-2,4-dione derivatives .

Activité Biologique

The compound 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a hybrid molecule that combines elements of azetidine and thiazolidinedione structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazolidine ring, an azetidine moiety, and a phenylthio group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiazolidinedione and azetidine structures exhibit various biological activities, including:

- Anticancer Properties : Many thiazolidinediones have been studied for their ability to induce apoptosis in cancer cells.

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer progression, such as human topoisomerases.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione can inhibit human topoisomerases I and II. For instance, a related compound was shown to induce apoptosis in MCF-7 breast cancer cells by activating intrinsic apoptotic pathways. The mechanism involves the release of cytochrome c, leading to programmed cell death .

Case Study: Apoptosis Induction

In a study examining the effects of thiazolidinedione derivatives on MCF-7 cells:

- Compound Tested : A derivative similar to the target compound.

- Methodology : Cells were treated with varying concentrations of the compound.

- Results : At an IC50 value of approximately 1 µM, significant apoptosis was observed, confirmed by fluorescence microscopy indicating cytochrome c release .

Enzyme Inhibition

The potential of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione as an inhibitor of human topoisomerases has been highlighted in several studies. Topoisomerases are critical for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The proposed mechanism involves:

- Binding to the Enzyme : The compound binds to the active site of topoisomerases.

- Disruption of DNA Cleavage/Religation Cycle : This leads to the accumulation of DNA breaks and ultimately triggers apoptotic pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other known inhibitors is useful:

| Compound Name | Structure Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Thiazolidinedione | 0.97 | Topoisomerase I & II inhibition |

| Compound B | Azetidine derivative | 1.09 | Induces apoptosis via cytochrome c release |

| Target Compound | Hybrid (Thiazolidine-Azetidine) | TBD | TBD |

Propriétés

IUPAC Name |

3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c18-13(6-7-21-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-22-15(17)20/h1-5,11H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLAKYFCMWBOSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.